molecular formula C21H12ClF6N3O2 B2431175 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide CAS No. 246022-38-8

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide

Cat. No. B2431175
CAS RN: 246022-38-8
M. Wt: 487.79
InChI Key: ZSEJPRCCUGMXRA-VOTSOKGWSA-N
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Description

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide” is a derivative of trifluoromethylpyridine (TFMP) . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Synthesis Analysis

The synthesis of TFMP derivatives involves the use of fluorinated building blocks . For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is used as a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .

Scientific Research Applications

  • Chemical Synthesis and Derivatives : A study by Ali and Winzenberg (2005) focuses on the preparation of derivatives from reactions involving similar trifluoromethylphenyl-substituted compounds. These compounds were synthesized through reactions with acryloyl chloride derivatives, providing insights into the chemistry of related compounds (Ali & Winzenberg, 2005).

  • Antitumor Activities and Raf Kinase Inhibitors : Zhu (2015) investigated novel imidazole acyl urea derivatives as Raf kinase inhibitors, which include intermediates structurally related to the compound . These derivatives demonstrated significant antitumor activities, suggesting potential applications in cancer research (Zhu, 2015).

  • Synthesis of Deuterium Labelled Analogs : Bartels and Gatling (1990) described methods for synthesizing stable isotope-labelled analogs of aryloxyphenoxypropionates, related to the compound of interest. These methods are significant for creating labelled compounds for research purposes (Bartels & Gatling, 1990).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : Palanki et al. (2000) conducted studies on inhibitors that share structural similarities with the compound, focusing on transcription factors NF-kappaB and AP-1. These studies contribute to understanding the bioactivity of such compounds (Palanki et al., 2000).

  • Synthesis and Bioactivity of Novel Derivatives : Yu et al. (2006) synthesized and evaluated the biological activities of novel derivatives containing (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl. They reported efficient broad-spectrum fungicidal activity for some of these derivatives, suggesting their utility in agricultural contexts (Yu et al., 2006).

  • Synthesis and Crystal Structure of Carboxamides : The study by Zhong et al. (2010) on the synthesis and crystal structure of diflunisal carboxamides, related to the compound, highlights its potential in pharmaceutical development (Zhong et al., 2010).

properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF6N3O2/c22-16-9-13(21(26,27)28)11-29-17(16)6-7-18(32)31-14-2-4-15(5-3-14)33-19-8-1-12(10-30-19)20(23,24)25/h1-11H,(H,31,32)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJPRCCUGMXRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide

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